Magnesium fluorobenzene bromide
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Overview
Description
Magnesium fluorobenzene bromide, also known as 4-fluorophenylmagnesium bromide, is an organometallic compound with the molecular formula C6H4BrFMg. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium fluorobenzene bromide is typically prepared by the reaction of 4-bromofluorobenzene with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from reacting with the Grignard reagent. The general reaction is as follows:
C6H4BrF+Mg→C6H4BrFMg
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of mechanochemical methods, such as ball milling, has also been explored to enhance the reactivity of magnesium and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Magnesium fluorobenzene bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ethers like THF or diethyl ether.
Catalysts: Transition metal catalysts such as palladium or nickel in coupling reactions.
Major Products Formed
Alcohols: From reactions with aldehydes and ketones.
Biaryl Compounds: From cross-coupling reactions.
Scientific Research Applications
Magnesium fluorobenzene bromide is extensively used in scientific research for:
Organic Synthesis: As a Grignard reagent, it is crucial for forming carbon-carbon bonds.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: Involved in the production of pesticides and herbicides.
Material Science: Utilized in the synthesis of polymers and advanced materials
Mechanism of Action
The mechanism of action of magnesium fluorobenzene bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the polarization of the carbon-magnesium bond, making the carbon atom highly nucleophilic .
Comparison with Similar Compounds
Similar Compounds
- Magnesium bromide
- Magnesium chloride
- Magnesium iodide
Uniqueness
Magnesium fluorobenzene bromide is unique due to the presence of the fluorine atom, which can influence the reactivity and selectivity of the compound in various reactions. The fluorine atom can also affect the electronic properties of the resulting products, making this compound particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
magnesium;fluorobenzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKADVNLTRCLOW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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